N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185309-22-1
VCID: VC2803520
InChI: InChI=1S/C9H14N4.ClH/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9;/h5-8,10H,1-4H2,(H,12,13);1H
SMILES: C1CNCCC1NC2=NC=CN=C2.Cl
Molecular Formula: C9H15ClN4
Molecular Weight: 214.69 g/mol

N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride

CAS No.: 1185309-22-1

VCID: VC2803520

Molecular Formula: C9H15ClN4

Molecular Weight: 214.69 g/mol

* For research use only. Not for human or veterinary use.

N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride - 1185309-22-1

Description

N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride is a synthetic organic compound belonging to the class of heterocyclic amines. It features a piperidine ring connected to a pyrazine ring through an amine linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Synthesis and Preparation

The synthesis of N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

  • Formation of the Pyrazine Ring: Condensation reactions between diamines and diketones are commonly used.

  • Coupling of the Rings: The piperidine and pyrazine rings are coupled through nucleophilic substitution reactions.

  • Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride form by treatment with hydrochloric acid.

Biological Activity and Research Findings

Research on N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride is limited, but compounds with similar structures have shown potential in interacting with various molecular targets, including enzymes and receptors. This interaction can modulate cellular signaling pathways and affect pathways related to cell growth and immune response.

Potential Applications

While specific data on N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride is scarce, compounds with piperidine and pyrazine moieties have been explored for their pharmacological activities. These include potential roles in neurological disorders and antimicrobial applications.

Chemical Reactivity

The compound's chemical reactivity is characterized by its ability to participate in nucleophilic substitution reactions due to the piperidine nitrogen atom. The pyrazine ring can also undergo electrophilic aromatic substitution under certain conditions.

CAS No. 1185309-22-1
Product Name N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride
Molecular Formula C9H15ClN4
Molecular Weight 214.69 g/mol
IUPAC Name N-piperidin-4-ylpyrazin-2-amine;hydrochloride
Standard InChI InChI=1S/C9H14N4.ClH/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9;/h5-8,10H,1-4H2,(H,12,13);1H
Standard InChIKey ZRZOSLSCRTWCLU-UHFFFAOYSA-N
SMILES C1CNCCC1NC2=NC=CN=C2.Cl
Canonical SMILES C1CNCCC1NC2=NC=CN=C2.Cl
PubChem Compound 45787015
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator